molecular formula C23H28GdN3Na2O11 B1674393 Gadoxetate Disodium CAS No. 135326-22-6

Gadoxetate Disodium

Cat. No. B1674393
M. Wt: 725.7 g/mol
InChI Key: DTWMOFPFJSYOOV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Gadoxetate Disodium, also known by the tradenames Primovist in Europe and Australia/New Zealand and Eovist in the United States, is a hepatospecific paramagnetic gadolinium-based contrast agent . It is used exclusively in MRI liver imaging. Its primary use is in hepatic lesion characterization, i.e., assessing focal liver lesions identified on other imaging studies .


Molecular Structure Analysis

Gadoxetate Disodium has a molecular formula of C23H28GdN3Na2O11 . It consists of the disodium salt of the gadolinium ion chelated with the lipophilic moiety ethoxybenzyl (EOB) bound to diethylenetriamine pentaacetic acid (DTPA) .


Physical And Chemical Properties Analysis

Gadoxetate Disodium has a molecular weight of 725.7 g/mol . It is a paramagnetic contrast agent. When placed in a magnetic field, gadolinium produces a large magnetic moment and so a large local magnetic field, which can enhance the relaxation rate of nearby protons .

Scientific Research Applications

Predicting Hepatocellular Carcinoma (HCC) Response After Transarterial Embolization (TAE)

  • Scientific Field: Medical Diagnostics
  • Summary of Application: Gadoxetate Disodium-enhanced MRI is used to predict the response of hepatocellular carcinoma (HCC) patients after undergoing transarterial embolization (TAE) .
  • Methods of Application: This application involves a retrospective study of cirrhotic patients treated with TAE for unifocal HCC naïve to treatments. Each patient underwent gadoxetate disodium-enhanced MRI .
  • Results or Outcomes: The study included 51 patients with HCC (median size 20 mm). Complete and objective responses were obtained in 14 (27.4%) and 29 (56.9%) patients, respectively .

Quantification of Hepatic Fat Contents

  • Scientific Field: Abdominal Radiology
  • Summary of Application: Gadoxetate Disodium is used to quantify hepatic fat contents under metabolic dysfunction-associated steatotic liver disease (MASLD) imaged on VIBE Dixon in hepatobiliary specific phase .
  • Methods of Application: The study involved 42 rabbits divided into a control group and a high-fat diet group. Imaging was performed before enhancement (Pre-Gx) and at the 13th (Post-Gx13) and 17th (Post-Gx17) min after Gx enhancement with 2E- and 6E-VIBE Dixon to determine hepatic proton density fat fractions (PDFF) .
  • Results or Outcomes: PDFFs under 6E-VIBE Dixon had strong correlations with vacuole percentage (VP) measured under histopathology. PDFFs under 2E-VIBE Dixon were reduced significantly after enhancement compared with that before enhancement .

Safety And Hazards

As with all gadolinium-based contrast agents, Gadoxetate Disodium should be used with caution in those with renal impairment, due to the risk of nephrogenic systemic fibrosis . It is generally safe and well-tolerated in the routine clinical setting .

properties

IUPAC Name

disodium;2-[[2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O11.Gd.2Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;/q;+3;2*+1/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYTULCOCGSBBJ-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28GdN3Na2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Density

1.088 g/mL at 37 °C
Record name Gadoxetate disodium
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Gadoxetate Disodium

CAS RN

135326-22-6
Record name Gadoxetate disodium
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8233
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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